molecular formula C24H23N5O3 B11130515 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11130515
M. Wt: 429.5 g/mol
InChI Key: IXCWLOPAXARVJO-UHFFFAOYSA-N
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Description

6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of the triazatricyclo ring system and the introduction of the various substituents. The synthetic route may include:

    Formation of the Triazatricyclo Ring System: This can be achieved through a series of cyclization reactions, often starting with simpler precursors.

    Introduction of the Imino Group: This step may involve the use of reagents such as imines or amines under specific conditions.

    Attachment of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.

    Incorporation of the Prop-2-enyl Group: This step may involve alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring or the imino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler analogs with fewer double bonds or imino groups.

Scientific Research Applications

6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties.

    Industry: The compound may be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.

    Pathways Involved: The compound may affect various biochemical pathways, leading to changes in cellular processes or signaling.

Comparison with Similar Compounds

Similar Compounds

  • 6-imino-7-[2-(4-hydroxyphenyl)ethyl]-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • 6-imino-7-[2-(4-chlorophenyl)ethyl]-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Uniqueness

The uniqueness of 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific substituents and the overall structure, which may confer unique biological activities or chemical properties compared to similar compounds.

Properties

Molecular Formula

C24H23N5O3

Molecular Weight

429.5 g/mol

IUPAC Name

6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H23N5O3/c1-3-12-26-23(30)18-15-19-22(27-20-6-4-5-13-28(20)24(19)31)29(21(18)25)14-11-16-7-9-17(32-2)10-8-16/h3-10,13,15,25H,1,11-12,14H2,2H3,(H,26,30)

InChI Key

IXCWLOPAXARVJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NCC=C)C(=O)N4C=CC=CC4=N3

Origin of Product

United States

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